1-Aminocyclobutanecarboxylic acid hydrochloride

Descripción general

Descripción

1-Aminocyclobutanecarboxylic acid is a synthetic amino acid that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. It is a conformationally constrained peptidomimetic, which means it can mimic the structure of peptides and alter their metabolic stability, potentially leading to oral bioavailability of peptide-based drug candidates .

Synthesis Analysis

The synthesis of 1-Aminocyclobutanecarboxylic acid and its derivatives has been achieved through several methods. One approach involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, which is considered convenient and practical with industrial application prospects . Another method includes a stereoselective synthesis that has been developed for the preparation of bis(cyclobutane) beta-dipeptides in high yields, including enantio and diastereomers . Additionally, a photochemical route has been used to synthesize hydroxy derivatives of 2-Aminocyclobutane-1-carboxylic acid with an all-cis geometry .

Molecular Structure Analysis

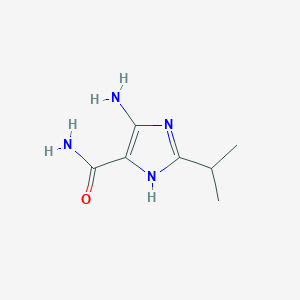

The molecular structure of 1-Aminocyclobutanecarboxylic acid derivatives has been extensively studied using NMR, DFT theoretical calculations, and crystallographic characterization. These studies have revealed that the cyclobutane ring acts as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules both in solution and in the gas phase . The crystallographic characterization of simple derivatives and peptides containing the 1-aminocyclobutane carboxylic acid residue has shown that the cyclobutane rings adopt an almost perfect chair conformation .

Chemical Reactions Analysis

The chemical reactivity of 1-Aminocyclobutanecarboxylic acid has been explored in the context of its incorporation into beta-peptides and the formation of highly rigid structures. The ability to form intra-residue six-membered hydrogen-bonded rings has been demonstrated, leading to the adoption of strand-type conformations in solution . Furthermore, the synthesis of an unnatural amino acid derivative for potential use as a BNCT (Boron Neutron Capture Therapy) agent showcases the versatility of 1-Aminocyclobutanecarboxylic acid in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Aminocyclobutanecarboxylic acid and its derivatives have been studied, revealing insights into their conformational behavior and stability. For instance, the pKa values of the carboxylic acid functions and the amino groups have been determined for cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, indicating different interactions with fluorine atoms . Conformational energy calculations on model compounds containing 1-Aminocyclobutanecarboxylic acid have shown that the low-energy models adopt conformations characteristic of a variety of regular structures, such as alpha-helix, 3(10)-helix, and gamma-turn .

Aplicaciones Científicas De Investigación

Synthesis Methods

1-Aminocyclobutanecarboxylic acid has been prepared through various synthesis methods. One notable method involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, which is more convenient and practical than previous methods, showing potential for industrial applications (Fu Zhi-feng, 2004).

Boron Neutron Capture Therapy

A significant area of research involving 1-aminocyclobutanecarboxylic acid is its use in boron neutron capture therapy (BNCT), particularly for brain tumors. Several studies have synthesized boronated 1-aminocyclobutanecarboxylic acid derivatives, demonstrating their potential in BNCT for treating brain tumors. These studies highlight the molecule's high uptake in brain tumors, making it a promising candidate for BNCT agents (G. Kabalka & Min-Liang Yao, 2003) (G. Kabalka et al., 2003) (G. Kabalka et al., 2005).

Tumor-Seeking Agent for Imaging

Research dating back to 1979 has explored the use of 1-aminocyclobutanecarboxylic acid as a tumor-seeking agent. It was found to be preferentially incorporated by several tumor types in animal models and demonstrated rapid clearance from blood, making it a potential agent for tumor imaging, especially when used with positron emission computed tomography (PET) (L. Washburn et al., 1979).

Antagonist Activity and Anticonvulsant Action

A range of cis- and trans-3-substituted 1-aminocyclobutanecarboxylic acids has been synthesized and evaluated for their antagonism at excitatory amino acid receptor sites and for anticonvulsant activity. Compounds with certain substituents demonstrated potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites and showed significant anticonvulsant activity (Y. Gaoni et al., 1994).

PET Tracer for Tumor Imaging

1-Aminocyclobutanecarboxylic acid has been explored as a PET tracer for tumor imaging. Studies have synthesized fluorine-18 labeled derivatives, showing promise for use in nuclear medicine imaging of tumors. These studies highlight its potential in tumor localization compared to other PET tracers (T. Shoup et al., 1999).

Safety And Hazards

1-Aminocyclobutanecarboxylic acid hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

1-aminocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVGNDTGRUBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462195 | |

| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclobutanecarboxylic acid hydrochloride | |

CAS RN |

98071-16-0 | |

| Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)